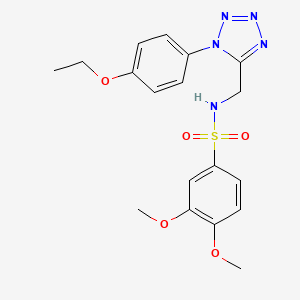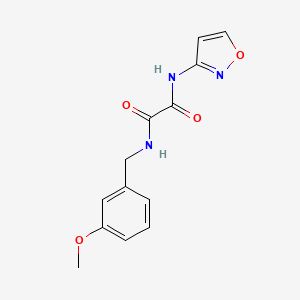
N1-(isoxazol-3-yl)-N2-(3-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ISO-1 is a synthetic compound that was first developed as an inhibitor of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that is involved in various diseases such as cancer, autoimmune disorders, and sepsis. The discovery of ISO-1 as a MIF inhibitor has led to its investigation in various research fields, including immunology, oncology, and neurology.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of N- [2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their activity against four human cancer cell lines: MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated moderate to good activity compared to the standard drug etoposide .
Medicinal Chemistry and Drug Discovery
Nitrogen-bearing heterocyclic moieties play a crucial role in drug discovery. The pyridine scaffold, present in this compound, is widely distributed in nature and has diverse biological properties. Researchers have explored pyridine derivatives for their anti-cancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. FDA-approved drugs containing pyridine moieties, such as cicletanine and crizotinib, exemplify the significance of this structural motif in medicinal chemistry .
Pharmacophore Modeling
The compound’s structure lends itself to pharmacophore modeling. Researchers have identified specific features, including hydrophobic centers and hydrogen bond acceptors, which contribute to its biological activity. Such insights aid in rational drug design and optimization .
Materials Science and Nanotechnology
Given its unique structure, the compound could find applications in materials science or nanotechnology. For instance, it might serve as a building block for functionalized nanoparticles or as a ligand in coordination chemistry.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-4-2-3-9(7-10)8-14-12(17)13(18)15-11-5-6-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBIHLHFSOSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568062.png)
![2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2568064.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2568068.png)
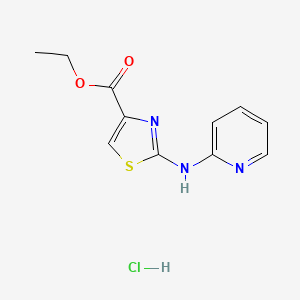
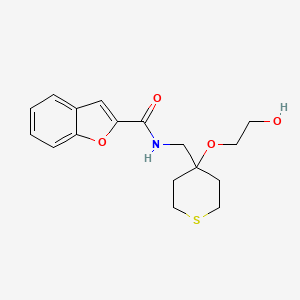
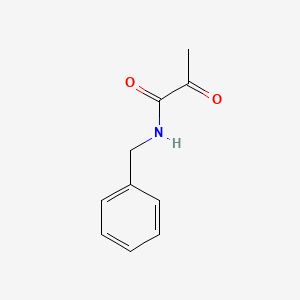
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)
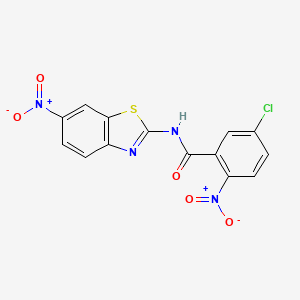
![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
